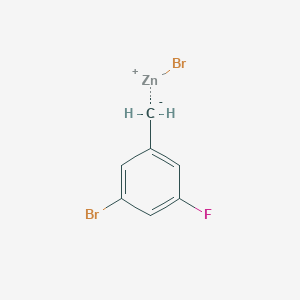

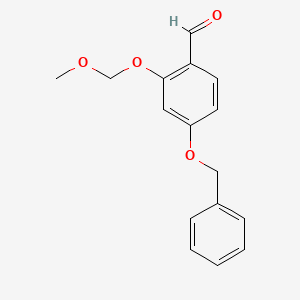

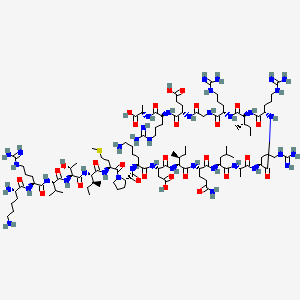

![molecular formula C23H36N5O14P B13913755 (E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)

(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tenofovir Disoproxil Fumarate is a prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of chronic hepatitis B and HIV/AIDS. This compound is marketed under the brand name Viread and is often included in combination therapies for its efficacy in inhibiting viral replication .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Fumarate involves multiple steps. Initially, tenofovir is esterified with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This reaction occurs in a suitable solvent and may involve a dehydrating agent. The resulting Tenofovir Disoproxil is then purified and converted into its fumarate salt .

Industrial Production Methods: Industrial production of Tenofovir Disoproxil Fumarate has been optimized to improve yield and reduce environmental impact. Key improvements include the use of a Grignard reagent and tert-butanol in place of magnesium tert-butoxide, and the development of a virtually solvent-free approach. This process also includes a work-up and purification protocol to isolate a pure diethyl phosphonate ester .

化学反応の分析

Types of Reactions: Tenofovir Disoproxil Fumarate undergoes various chemical reactions, including hydrolysis, phosphorylation, and esterification.

Common Reagents and Conditions:

Phosphorylation: Tenofovir is phosphorylated to tenofovir diphosphate, which is the active form of the drug.

Esterification: The synthesis of Tenofovir Disoproxil involves esterification with chloromethyl isopropyl carbonate.

Major Products: The major products formed from these reactions include tenofovir diphosphate, which is the active metabolite, and various intermediates used in the synthesis process .

科学的研究の応用

Tenofovir Disoproxil Fumarate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in the study of nucleotide analogs and their interactions with enzymes.

Biology: Research focuses on its mechanism of action and resistance patterns in viral replication.

作用機序

Tenofovir Disoproxil Fumarate is hydrolyzed to tenofovir, which is then phosphorylated to tenofovir diphosphate. This active metabolite inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by causing DNA chain termination. This mechanism effectively prevents viral replication .

類似化合物との比較

Tenofovir Alafenamide: A newer prodrug of tenofovir that accumulates in lymphoid tissues, leading to lower plasma concentrations and reduced side effects.

Adefovir Dipivoxil: Another nucleotide analog used in the treatment of hepatitis B, but less potent and with a different safety profile.

Comparison: Tenofovir Disoproxil Fumarate is unique in its balance of efficacy and safety. While Tenofovir Alafenamide offers improved renal and bone safety, Tenofovir Disoproxil Fumarate remains widely used due to its established efficacy and availability in generic forms . Adefovir Dipivoxil, on the other hand, has largely been replaced by Tenofovir Disoproxil Fumarate due to its superior potency and safety profile .

特性

分子式 |

C23H36N5O14P |

|---|---|

分子量 |

637.5 g/mol |

IUPAC名 |

(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2λ5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine |

InChI |

InChI=1S/C17H28N5O4P.C4H4O4.2CH2O3/c1-12(2)17(4)5-6-25-27(23,26-8-17)11-24-13(3)7-22-10-21-14-15(18)19-9-20-16(14)22;5-3(6)1-2-4(7)8;2*2-1(3)4/h9-10,12-13H,5-8,11H2,1-4H3,(H2,18,19,20);1-2H,(H,5,6)(H,7,8);2*(H2,2,3,4)/b;2-1+;;/t13-,17?,27?;;;/m1.../s1 |

InChIキー |

WPIDCVJSAMWXHR-KPJQVXLKSA-N |

異性体SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP3(=O)OCCC(CO3)(C)C(C)C.C(=C/C(=O)O)\C(=O)O.C(=O)(O)O.C(=O)(O)O |

正規SMILES |

CC(C)C1(CCOP(=O)(OC1)COC(C)CN2C=NC3=C(N=CN=C32)N)C.C(=CC(=O)O)C(=O)O.C(=O)(O)O.C(=O)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

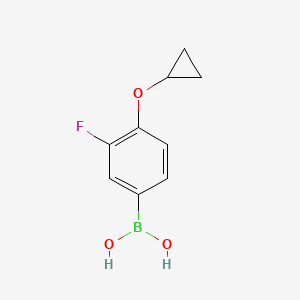

![O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B13913705.png)

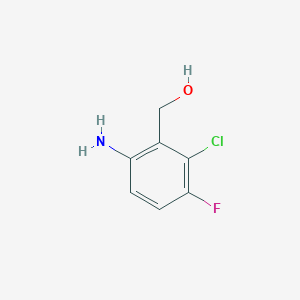

![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)

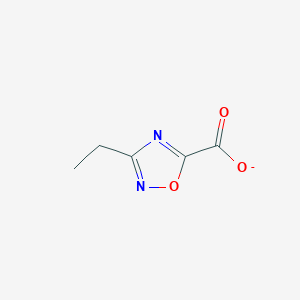

![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)

![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)